5-Aminotetrazole 5-Aminotetrazole
Brand Name: Vulcanchem
CAS No.: 5378-49-4
VCID: VC8468986
InChI: InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6)
SMILES: C1(=NNN=N1)N
Molecular Formula: CH3N5
Molecular Weight: 85.07 g/mol

5-Aminotetrazole

CAS No.: 5378-49-4

Cat. No.: VC8468986

Molecular Formula: CH3N5

Molecular Weight: 85.07 g/mol

* For research use only. Not for human or veterinary use.

5-Aminotetrazole - 5378-49-4

CAS No. 5378-49-4
Molecular Formula CH3N5
Molecular Weight 85.07 g/mol
IUPAC Name 2H-tetrazol-5-amine
Standard InChI InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6)
Standard InChI Key ULRPISSMEBPJLN-UHFFFAOYSA-N
SMILES C1(=NNN=N1)N
Canonical SMILES C1(=NNN=N1)N

Chemical Structure and Properties

Molecular and Crystalline Characteristics

X-ray studies reveal a planar tetrazole ring with bond lengths of 1.31–1.38 Å for C–N bonds and 1.33 Å for the N–N bond adjacent to the amino group. The monohydrate form (C1H3N5H2O\text{C}_1\text{H}_3\text{N}_5 \cdot \text{H}_2\text{O}) exhibits hydrogen bonding between water molecules and ring nitrogen atoms, stabilizing the crystal lattice .

Physical and Thermodynamic Properties

PropertyValueSource
Molecular Weight85.07 g/mol
Melting Point201–205 °C
Density1.50 g/cm³
Water Solubility12 g/L (18°C)
pKa ValuespK₁: 1.76; pK₂: 6.07 (20°C)
LogP-0.92 (23°C)

The compound’s low water solubility and amphoteric nature (evident from its dual pKa values) influence its reactivity in aqueous and nonpolar environments .

Synthesis and Production Methods

Classical Synthetic Routes

Thiele’s original method involved diazotization of aminoguanidine with nitrous acid, yielding the monohydrate at 73% efficiency. Hantzsch’s alternative approach using cyanamide and hydrazoic acid avoided intermediate isolation but required hazardous azide handling .

Modern Optimizations

A one-pot synthesis developed in the 21st century achieves 74% yield by cyclizing aminoguanidine hydrochloride with sodium hydroxide at elevated temperatures. This method eliminates hydrazoic acid use, enhancing safety and scalability :

Cyanamide+Hydrazine HClNH3Aminoguanidine HClΔ5-AT\text{Cyanamide} + \text{Hydrazine HCl} \xrightarrow{\text{NH}_3} \text{Aminoguanidine HCl} \xrightarrow{\Delta} \text{5-AT}

Applications in Energetic Materials

Gas-Generating Systems

5-AT’s exothermic decomposition into nitrogen gas (N2\text{N}_2) and ammonia (NH3\text{NH}_3) underpins its use in airbag inflators:

3 C1H3N54 N2+NH3+3 C3\ \text{C}_1\text{H}_3\text{N}_5 \rightarrow 4\ \text{N}_2 + \text{NH}_3 + 3\ \text{C}

This reaction releases 1.5 L of gas per gram of 5-AT, outperforming traditional sodium azide systems .

High-Performance Explosives

Functionalization with nitropyrazole groups, as in DMPT-1 (C5H6N10O4\text{C}_5\text{H}_6\text{N}_{10}\text{O}_4), yields compounds with remarkable detonation parameters:

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
DMPT-11.8068,61030.230
TNT1.6546,90021.015

DMPT-1’s balanced energy-stability profile makes it a candidate for replacing TNT in mining and defense applications .

Photochemical Studies and Derivatives

Light-Induced Reactivity

Irradiation of 5-AT derivatives like 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) at 250 nm selectively cleaves the tetrazole ring while leaving the saccharyl system intact. This photostability contrasts with unsubstituted 5-AT, which undergoes complete fragmentation under UV light .

Biomedical Applications

Copper(II) complexes of 2MTS show selective cytotoxicity toward cancer cells via ROS generation, achieving IC₅₀ values of 12 µM in HeLa cells. The ligand’s low toxicity (LD₅₀ > 500 mg/kg in mice) highlights its potential in targeted chemotherapy .

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